1-Hexanol, 6-(trimethylsilyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-trimethylsilylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUOYWRXKQYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447182 | |
| Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53774-47-3 | |
| Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Hexanol, 6 Trimethylsilyl and Analogues
Catalytic Silylation of Terminal Alcohols
The direct silylation of terminal alcohols represents a primary and atom-economical route to silylated compounds. This section details various catalytic systems that have been developed to facilitate this transformation.
Transition Metal-Catalyzed Dehydrogenative Silylation
Transition metal-catalyzed dehydrogenative silylation has emerged as a powerful method for the formation of Si-O bonds, proceeding with the liberation of dihydrogen as the sole byproduct. gelest.com This approach offers a green alternative to traditional methods that rely on stoichiometric activating agents. A variety of transition metals, including ruthenium, rhodium, and iridium, have been shown to effectively catalyze this reaction. mdpi.comorganic-chemistry.orgnih.gov
For instance, ruthenium complexes such as RuCl₂(PPh₃)₃ and RuH₂(CO)(PPh₃)₃ have been successfully employed for the dehydrogenative silylation of alcohols with hydrosilanes. mdpi.com The reaction mechanism typically involves the oxidative addition of the Si-H bond to the metal center, followed by reaction with the alcohol and reductive elimination of the silyl (B83357) ether. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the process.
| Catalyst | Hydrosilane | Alcohol | Product | Yield | Reference |
| RuCl₂(PPh₃)₃ | H₂SiEt₂ | 1-phenylpropan-1-ol | Diethyl(1-phenylpropoxy)silane | - | mdpi.com |
| [Ir(cod)OMe]₂ | Diethylsilane | Secondary Alcohols | (Hydrido)silyl ethers | - | nih.gov |
| 10% Pd/C | Tert-butyldimethylsilane | Primary Alcohols | Tert-butyldimethylsilyl ethers | - | gelest.com |
This table provides examples of transition metal catalysts used in dehydrogenative silylation of various alcohols.
Lewis Acid/Base Catalyzed Silylation Mechanisms
Lewis acids and bases are effective catalysts for the silylation of alcohols with silylating agents like chlorosilanes and hydrosilanes. acs.orgresearchgate.netnih.gov Lewis bases, such as 4-N,N-dimethylaminopyridine (DMAP) and 4-pyrrolidinopyridine (B150190) (PPY), are commonly used and have been shown to significantly accelerate the reaction, particularly in apolar solvents. acs.orgnih.gov The mechanism of Lewis base catalysis often involves the formation of a highly reactive silylium (B1239981) ion or a hypervalent silicon intermediate, which is then readily attacked by the alcohol.
The choice of solvent plays a crucial role in the reaction rates of base-catalyzed silylations. acs.orgresearchgate.netnih.gov Reactions are significantly faster in Lewis basic solvents like dimethylformamide (DMF) compared to less polar solvents such as chloroform (B151607) or dichloromethane. acs.orgnih.gov An auxiliary base, for example triethylamine, is often required to drive the reaction to completion by scavenging the acid generated during the reaction. acs.orgnih.gov
Recent studies have also explored the use of chiral Lewis bases to achieve enantioselective silylation, allowing for the kinetic resolution of racemic alcohols. nih.gov
Electrochemical Silylation Approaches
Electrochemical methods offer a novel and environmentally friendly approach to the silylation of alcohols. researchgate.netnih.govresearchgate.netchemrxiv.org These methods utilize electricity as a traceless reagent, avoiding the need for chemical oxidants or reductants. researchgate.net One such strategy involves the deoxygenative silylation of alcohols, where the C-O bond is cleaved and a C-Si bond is formed. researchgate.net
In a typical electrochemical deoxygenative silylation, an alcohol is reacted with a hydrosilane in an undivided cell. nih.govresearchgate.net The reaction proceeds through the in-situ formation of a silyl ether intermediate, which is then electrochemically reduced to generate a carbanion. This carbanion can then react with various electrophiles, including silylating agents, to form the desired organosilane. researchgate.net This method has been successfully applied to a range of primary, secondary, and tertiary alcohols. researchgate.net
Functional Group Interconversion Strategies for the Synthesis of Silylated Hexanols
In addition to the direct silylation of alcohols, functional group interconversion strategies provide alternative routes to silylated hexanols, including those derived from haloalkanes and bio-based precursors. These methods can be particularly useful when the starting material is readily available or when specific regioselectivity is required.
The synthesis of silyl-substituted alcohols can be achieved through the hydrosilation of vinylic esters, followed by hydrolysis. google.com For instance, the hydrosilation of vinyl acetate (B1210297) with a suitable silane (B1218182) in the presence of a metal catalyst, followed by mild basic hydrolysis, can yield a silyl-substituted ethanol (B145695) derivative. google.com This approach could be adapted for the synthesis of longer-chain silylated alcohols.
Furthermore, the reaction of Grignard reagents derived from haloalkanes with silicon-containing electrophiles represents a classical yet effective method for creating carbon-silicon bonds. While not a direct conversion, this strategy allows for the construction of the carbon skeleton with a terminal silyl group, which can then be further functionalized to introduce a hydroxyl group at the desired position.
Biocatalytic Routes to Silylated Alcohols
Biocatalysis offers a green and highly selective approach to the synthesis of silylated alcohols. mdpi.commanchester.ac.ukresearchgate.netmdpi.com Enzymes can operate under mild reaction conditions and often exhibit high enantio- and regioselectivity. The enzyme Silicatein-α (Silα), derived from marine sponges, has been identified as a promising biocatalyst for the formation of silicon-oxygen bonds. mdpi.commanchester.ac.uk
Silicatein-α has been shown to catalyze the condensation of alcohols with triethylsilanol (B1199358) to form the corresponding triethylsilyl ethers. mdpi.com The enzyme displays a preference for the silylation of the S-enantiomers of chiral alcohols. mdpi.commanchester.ac.uk The reaction conditions, including the choice of solvent, can significantly impact the enzyme's activity, with nonpolar solvents like n-octane and toluene (B28343) generally providing higher substrate conversion. mdpi.commanchester.ac.uk While the conversions can be modest, these findings highlight the potential for developing more efficient biocatalytic silylation processes through directed evolution and protein engineering. mdpi.commanchester.ac.uk
Stereoselective Synthesis of Chiral Silylated Alcohol Analogues
The development of stereoselective methods for the synthesis of chiral silylated alcohols is of great importance for applications in asymmetric synthesis and the preparation of enantiopure materials. researchgate.netnih.govnih.govdntb.gov.ua Enantioselective silylation can be achieved through kinetic resolution of racemic alcohols or desymmetrization of diols using chiral catalysts. researchgate.netnih.gov
Both organocatalytic and transition-metal-catalyzed approaches have been successfully developed for the enantioselective silylation of alcohols. researchgate.netnih.gov For example, chiral guanidine (B92328) catalysts have been shown to be highly efficient for the kinetic resolution of racemic 1-indanol (B147123) derivatives via silylation with triphenylchlorosilane. researchgate.net Similarly, copper-catalyzed dehydrogenative Si-O coupling has been utilized for the kinetic resolution of α-hydroxy-substituted oxime ethers with high selectivity factors. researchgate.net These methods provide access to highly enantioenriched silylated alcohols, which are valuable chiral building blocks in organic synthesis. researchgate.net
| Catalytic System | Type of Asymmetric Transformation | Substrate Class | Reference |
| Chiral Guanidine | Kinetic Resolution | Racemic 1-indanols | researchgate.net |
| Copper-Hydride | Kinetic Resolution | Racemic α-hydroxy-substituted oxime ethers | researchgate.net |
| Chiral Lewis Base | Enantioselective Silylation | Diols | nih.gov |
This table summarizes different catalytic systems for the stereoselective synthesis of chiral silylated alcohols.
Elucidating Reactivity and Transformational Pathways of 1 Hexanol, 6 Trimethylsilyl
Functionalization of the Primary Hydroxyl Group within Complex Synthetic Sequences
The primary alcohol in 1-Hexanol, 6-(trimethylsilyl)- serves as a versatile handle for derivatization, behaving similarly to other primary alcohols. nih.gov Its reactions are fundamental to constructing more complex molecular architectures, with the distant trimethylsilyl (B98337) group typically remaining inert under many standard conditions, thereby acting as a stable, non-participating spectator group. masterorganicchemistry.com
The hydroxyl group can be readily transformed to participate in key carbon-carbon bond-forming reactions. These transformations are crucial for extending the carbon skeleton and introducing new functionalities.
Esterification: The conversion of 1-Hexanol, 6-(trimethylsilyl)- to its corresponding ester can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid, for instance, proceeds by protonation of the alcohol, followed by nucleophilic attack on the carbonyl carbon. researchgate.netresearchgate.net The trimethylsilyl group is generally stable under these conditions, although strongly acidic environments should be monitored to prevent potential cleavage.
Etherification: Synthesis of ethers from 1-Hexanol, 6-(trimethylsilyl)- can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. researchgate.net Alternatively, acid-catalyzed dehydration can produce symmetrical ethers, though this method is less controlled for forming unsymmetrical ethers. researchgate.net
Cross-Coupling Reactions: To engage the alcoholic carbon in transition-metal-catalyzed cross-coupling reactions, it must first be converted into a suitable electrophile, such as an alkyl halide or a sulfonate ester (e.g., tosylate, mesylate). For example, conversion to 6-(trimethylsilyl)hexyl bromide can be followed by a Suzuki-Miyaura cross-coupling with an organoboron reagent in the presence of a palladium catalyst. nih.govresearchgate.net This powerful method allows for the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond at the terminus of the chain, linking it to aryl, vinyl, or alkyl fragments. researchgate.net The TMS group is typically robust under these palladium-catalyzed conditions. nih.gov
| Transformation | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| Esterification | R-COOH, H+ catalyst, heat | 6-(trimethylsilyl)hexyl ester | Equilibrium-driven reaction; water removal increases yield. |
| Etherification (Williamson) | 1. NaH; 2. R-X (alkyl halide) | 6-(trimethylsilyl)hexyl ether | Forms unsymmetrical ethers efficiently. |
| Tosylation | TsCl, pyridine | 6-(trimethylsilyl)hexyl tosylate | Activates the alcohol for substitution and coupling. |
| Suzuki-Miyaura Coupling | (After conversion to halide/tosylate) R-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | 6-(trimethylsilyl)-1-substituted-hexane | Versatile C-C bond formation. nih.gov |
The selective oxidation or reduction of the hydroxyl group, without affecting the trimethylsilyl moiety, is a critical aspect of its synthetic utility.
Oxidation: The primary alcohol of 1-Hexanol, 6-(trimethylsilyl)- can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. quora.com Milder, anhydrous conditions using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will halt the oxidation at the aldehyde stage, yielding 6-(trimethylsilyl)hexanal. quora.com The use of stronger oxidizing agents, typically in aqueous media, such as chromic acid (generated from CrO₃ and H₂SO₄, the Jones reagent) or potassium permanganate (B83412) (KMnO₄), will lead to the formation of 6-(trimethylsilyl)hexanoic acid. quora.com The C-Si bond is resistant to these oxidative conditions.
Reduction: While the primary alcohol itself is already in a reduced state, transformations in a synthetic sequence might involve the reduction of a derivative back to the alcohol. For example, if the alcohol is first oxidized to 6-(trimethylsilyl)hexanoic acid, it can be subsequently reduced back to the starting alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This two-step sequence might be employed to protect the alcohol site while other reactions are performed elsewhere in the molecule.
| Reaction | Reagent(s) | Product | Oxidation State of Terminal Carbon |
|---|---|---|---|
| Partial Oxidation | PCC or DMP in CH2Cl2 | 6-(trimethylsilyl)hexanal | +1 (Aldehyde) |
| Full Oxidation | CrO3/H2SO4 (Jones) or KMnO4 | 6-(trimethylsilyl)hexanoic acid | +3 (Carboxylic Acid) |
| Reduction of Aldehyde | NaBH4 or LiAlH4 | 1-Hexanol, 6-(trimethylsilyl)- | -1 (Alcohol) |
| Reduction of Carboxylic Acid | LiAlH4 followed by H3O+ | 1-Hexanol, 6-(trimethylsilyl)- | -1 (Alcohol) |
Reactions Involving the Trimethylsilyl Moiety as a Strategic Handle
The trimethylsilyl group is not merely a passive terminus; it can be actively involved in a variety of powerful synthetic transformations, serving as a strategic handle for cleavage, rearrangements, and directed reactions.
The TMS group is renowned as a robust protecting group for alcohols (as a silyl (B83357) ether), but the terminal C–Si bond in 1-Hexanol, 6-(trimethylsilyl)- can also be strategically cleaved or transformed. masterorganicchemistry.comchemistry.coach
Cleavage (Protodesilylation): The C(sp³)–Si bond can be cleaved under acidic conditions to replace the silyl group with a proton, yielding n-hexane. This reaction is generally slower than the cleavage of silyl ethers.
Fluoride-Mediated Cleavage: A more common and highly effective method for cleaving Si-C bonds involves the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comyoutube.com The exceptional strength of the silicon-fluoride (Si–F) bond, which is one of the strongest single bonds in chemistry, provides a powerful thermodynamic driving force for this reaction. masterorganicchemistry.com The fluoride ion attacks the silicon atom, forming a hypervalent pentacoordinate silicate (B1173343) intermediate, which then fragments to cleave the Si-C bond.
Oxidative Cleavage (Tamao-Fleming Oxidation): The C–Si bond can be converted into a C–O bond, a transformation known as the Tamao-Fleming oxidation. nih.gov This process typically involves two steps: activation of the silyl group with a fluoride source and subsequent oxidation with a peroxide, such as hydrogen peroxide, under basic conditions. nih.gov This sequence transforms the 6-(trimethylsilyl) group into a 6-hydroxyhexyl group, effectively converting the starting material into 1,6-hexanediol.
| Transformation | Reagents and Conditions | Resulting Functional Group | Key Driving Force / Intermediate |
|---|---|---|---|
| Protodesilylation | Strong acid (e.g., TFA) | -CH3 (Proton replaces TMS) | Acid-catalyzed cleavage |
| Fluoride-Induced Cleavage | TBAF, THF | -CH3 (Proton replaces TMS after workup) | Formation of strong Si-F bond |
| Tamao-Fleming Oxidation | 1. TBAF; 2. H2O2, KHCO3 | -CH2OH (Hydroxyl replaces TMS) | Pentacoordinate silicate intermediate |
The silicon atom can mediate unique rearrangements and cyclization reactions that are central to modern synthetic strategy.
Peterson Olefination: While the classic Peterson olefination involves an α-silyl carbanion, derivatives of 1-Hexanol, 6-(trimethylsilyl)- could be envisioned as precursors for such reactions. For example, oxidation of the alcohol to the aldehyde followed by reaction with an α-silyl carbanion would constitute a Peterson reaction. More directly, if the molecule were modified to place a hydroxyl group beta to the silicon atom, it could undergo a stereospecific elimination to form an alkene.
Oxasilolane Formation: A powerful application of bifunctional silyl alcohols is their ability to form cyclic silyl ethers, such as oxasilolanes. This can be achieved through intramolecular hydrosilylation. acs.org For 1-Hexanol, 6-(trimethylsilyl)-, this would first require converting the stable Si-C(methyl) bonds of the TMS group into a reactive Si-H bond (a hydrosilane). Subsequent intramolecular, transition-metal-catalyzed hydrosilylation, where the Si-H bond adds across a double bond introduced at the other end of the chain, could form a cyclic structure. A more direct cyclization can occur if the hydroxyl group attacks the silicon atom, displacing a leaving group. This strategy is often used in silicon-tethered reactions where a dichlorosilyl or similar reactive silyl group is used to link two parts of a molecule before a subsequent reaction. gelest.com
The hydroxyl group can be converted into a silyl ether, which can then act as a directing group for the functionalization of otherwise unreactive C–H bonds. nih.gov This strategy leverages the ability of the oxygen atom to coordinate to a transition metal catalyst, bringing the catalyst into proximity with specific C–H bonds within the same molecule. nih.govnih.gov
In a typical scenario, the alcohol of 1-Hexanol, 6-(trimethylsilyl)- would be reacted with a hydrosilane (e.g., diethylsilane) to form a (hydrido)silyl ether. nih.gov In the presence of an appropriate catalyst, such as one based on iridium or rhodium, an intramolecular C–H activation can occur. nih.gov The catalyst inserts into a C–H bond, often at the γ or δ position, to form a stable five- or six-membered metallacycle intermediate. This activated intermediate can then undergo further reactions, such as silylation, oxidation, or coupling, leading to highly selective functionalization of the alkyl chain. nih.gov This approach allows for precise modification of the carbon backbone, guided by the temporary silyl ether tether. nih.gov
Role as a Versatile Building Block in Multi-Step Organic Synthesis
1-Hexanol, 6-(trimethylsilyl)- has emerged as a significant and versatile building block in the field of multi-step organic synthesis. Its unique bifunctional nature, possessing a primary alcohol at one terminus and a stable trimethylsilyl (TMS) group at the other, allows for selective and sequential chemical transformations. This dual reactivity enables the construction of complex molecular frameworks, offering chemists a valuable tool for the synthesis of a wide array of organic compounds. The primary alcohol provides a reactive handle for a multitude of classic organic reactions, while the trimethylsilyl group can act as a directing group, a protecting group, or a precursor to other functionalities, thereby facilitating the synthesis of intricate molecular designs.
The strategic separation of the hydroxyl and trimethylsilyl moieties by a six-carbon aliphatic chain is a key feature of this compound. This separation ensures that the two functional groups can often react independently of one another, minimizing intramolecular interference and allowing for a high degree of control in synthetic sequences. This characteristic makes 1-Hexanol, 6-(trimethylsilyl)- an ideal starting material for the synthesis of long-chain, polyfunctionalized molecules and advanced molecular architectures where precise control over functional group placement is paramount.
Precursors to Polyfunctionalized Long-Chain Compounds
The utility of 1-Hexanol, 6-(trimethylsilyl)- as a precursor to polyfunctionalized long-chain compounds is well-documented in synthetic organic chemistry. The primary alcohol can be readily converted into a variety of other functional groups, such as aldehydes, carboxylic acids, esters, ethers, and halides, through well-established oxidation, esterification, etherification, and substitution reactions. This initial transformation at the hydroxyl end allows for the introduction of a desired functionality, which can then be further elaborated upon in subsequent synthetic steps.
Following the modification of the alcohol, the trimethylsilyl group at the opposite end of the carbon chain can be strategically employed. The TMS group is known for its stability under a range of reaction conditions, effectively serving as a protecting group for the terminus of the molecule while chemical transformations are carried out at the other end. Subsequently, the C-Si bond can be cleaved or transformed to introduce another functional group. For instance, the Tamao-Fleming oxidation allows for the conversion of the trimethylsilyl group into a hydroxyl group, providing a route to ω-diols. This stepwise functionalization at both ends of the hexyl chain is instrumental in the synthesis of long-chain bifunctional compounds that are valuable intermediates in the production of polymers, surfactants, and biologically active molecules.
A representative synthetic pathway illustrating the conversion of 1-Hexanol, 6-(trimethylsilyl)- to a polyfunctionalized long-chain compound is the synthesis of 6-(trimethylsilyl)hexanal. This transformation can be achieved through the oxidation of the primary alcohol using a mild oxidizing agent such as pyridinium chlorochromate (PCC). The resulting aldehyde can then undergo a variety of carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions, to extend the carbon chain and introduce further functionality.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1-Hexanol, 6-(trimethylsilyl)- | Pyridinium chlorochromate (PCC) | 6-(trimethylsilyl)hexanal | Oxidation |
| 6-(trimethylsilyl)hexanal | Ph3P=CH2 (Wittig reagent) | 7-(trimethylsilyl)hept-1-ene | Wittig Reaction |
| 1-Hexanol, 6-(trimethylsilyl)- | HBr/H2SO4 | 1-Bromo-6-(trimethylsilyl)hexane | Nucleophilic Substitution |
| 1-Bromo-6-(trimethylsilyl)hexane | NaN3 | 1-Azido-6-(trimethylsilyl)hexane | Nucleophilic Substitution |
Synthetic Intermediates for Advanced Molecular Architectures
Beyond its role in the synthesis of linear polyfunctionalized compounds, 1-Hexanol, 6-(trimethylsilyl)- serves as a crucial intermediate in the construction of more complex and advanced molecular architectures. The ability to selectively functionalize both ends of the molecule makes it an ideal component for the synthesis of macrocycles, dendrimers, and specialized polymers.
In the realm of materials science, this bifunctional molecule is a valuable precursor for the creation of self-assembled monolayers (SAMs) on various substrates. The hydroxyl group can be modified to introduce a head group with a strong affinity for a specific surface, such as a thiol for gold surfaces or a phosphonic acid for metal oxide surfaces. The trimethylsilyl-terminated alkyl chain then forms the backbone of the monolayer. The TMS groups at the outer surface of the SAM can be subsequently modified to tailor the surface properties, such as hydrophobicity, or to attach other molecules of interest, including bioactive species or catalysts.
Furthermore, the independent reactivity of the two functional groups allows for its incorporation into block copolymers. For example, the hydroxyl group can initiate the ring-opening polymerization of a cyclic ester like caprolactone, while the trimethylsilyl group at the other end of the resulting polymer chain remains intact. This silyl-terminated polymer can then be further functionalized or used in subsequent polymerization steps to create well-defined block copolymers with tailored properties.
The following table provides examples of advanced molecular architectures that can be synthesized using 1-Hexanol, 6-(trimethylsilyl)- as a key intermediate.
| Target Architecture | Synthetic Strategy | Role of 1-Hexanol, 6-(trimethylsilyl)- |
| Macrocycles | Ring-closing metathesis of a diene derived from the starting material. | Provides the linear backbone with functional handles for introducing terminal alkenes. |
| Dendrimers | Convergent or divergent synthesis approaches. | Can be used as a spacer unit connecting branching points in the dendritic structure. |
| Functionalized Polymers | Atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). | The hydroxyl group can be converted into an initiator for polymerization. |
| Self-Assembled Monolayers | Surface modification of substrates. | Acts as the molecular building block for the monolayer, with the hydroxyl group modified for surface attachment. |
Advanced Spectroscopic and Structural Characterization in Mechanistic Investigations
High-Resolution Mass Spectrometry for Elucidating Fragmentation Mechanisms of Trimethylsilyl (B98337) Derivatives
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for the analysis of volatile trimethylsilyl (TMS) derivatives like 1-Hexanol, 6-(trimethylsilyl)-. The silylation of the alcohol group enhances thermal stability and volatility, making the compound amenable to GC analysis. The subsequent mass analysis provides not only the accurate mass of the molecular ion, confirming the elemental composition, but also a detailed fragmentation pattern that serves as a structural fingerprint.
The electron ionization (EI) mass spectra of TMS ethers of long-chain alcohols are characterized by several distinct fragmentation pathways. nih.govdntb.gov.ua The molecular ion peak ([M]⁺) may be weak or absent, but characteristic fragments provide definitive structural information.
Key Fragmentation Pathways:
Alpha-Cleavage: The most prominent fragmentation for TMS ethers is the cleavage of a bond alpha to the oxygen atom. For 1-Hexanol, 6-(trimethylsilyl)-, this would involve the loss of a pentyl radical containing the TMS group, leading to a stable oxonium ion. However, a more common and diagnostic fragmentation involves the silicon atom.
Loss of a Methyl Group: A characteristic peak is observed at [M-15]⁺, corresponding to the loss of a methyl radical from the trimethylsilyl group. researchgate.net This is a common feature for nearly all TMS derivatives.
Formation of the Trimethylsiloxy Ion: The base peak in the spectrum of many TMS ethers is often the trimethylsiloxy cation, [(CH₃)₂Si=OH]⁺, at m/z 75, or the trimethylsilyl cation, [(CH₃)₃Si]⁺, at m/z 73. researchgate.net
Rearrangement and Cleavage: Long-chain TMS derivatives can undergo complex rearrangements. For the target molecule, fragmentation can also be directed by the TMS group at the 6-position. Cleavage along the alkyl chain can produce a series of hydrocarbon fragments. Ions characteristic of the TMS group itself, such as m/z 73, are prominent. researchgate.net The presence of the second TMS group at the end of the chain influences the fragmentation, potentially leading to ions resulting from interactions or rearrangements involving both ends of the molecule.
The fragmentation pattern allows for the unambiguous identification of the silylated alcohol functionality and provides information about the structure of the alkyl chain.
Table 1: Predicted Key Mass Fragments for 1-Hexanol, 6-(trimethylsilyl)- O-trimethylsilyl ether
| m/z (Nominal) | Proposed Fragment Ion | Fragmentation Pathway |
| 275 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety. |
| 201 | [M - C₅H₁₁]⁺ | Alpha-cleavage, loss of a pentyl radical. |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Rearrangement ion involving both TMS groups. |
| 117 | [(CH₃)₃Si-O=CH₂]⁺ | Cleavage of the C1-C2 bond with rearrangement. |
| 75 | [(CH₃)₂Si=OH]⁺ | Characteristic ion for TMS ethers. |
| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation. |
Note: The table assumes derivatization of the hydroxyl group to form the bis(trimethylsilyl) derivative for a complete GC-MS analysis.
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 1-Hexanol, 6-(trimethylsilyl)- in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, multidimensional techniques are required for unambiguous assignment and conformational analysis of the flexible hexyl chain. researchgate.netchemicalbook.com
Structural Assignment:
¹H NMR: The proton spectrum would show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group at approximately 0 ppm. The protons on the carbon adjacent to the silicon (C6) would appear as a triplet around 0.5 ppm. The methylene protons along the chain (C2-C5) would produce complex, overlapping multiplets in the 1.2-1.6 ppm range. The protons on the carbon bearing the hydroxyl group (C1) would appear as a triplet around 3.6 ppm. chemicalbook.comchemicalbook.comwiredchemist.com
¹³C NMR: The carbon spectrum would show a signal for the TMS methyl carbons near 0 ppm. The carbons of the hexyl chain would resonate at distinct chemical shifts, allowing for their differentiation.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, allowing for the sequential assignment of all methylene groups along the hexyl chain, starting from the well-resolved signals of the C1 and C6 protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, enabling the unambiguous assignment of all carbon resonances in the hexyl chain.
Conformational Analysis: The flexibility of the hexyl chain means the molecule exists as a dynamic equilibrium of multiple conformers in solution. nih.gov NMR techniques, often combined with computational chemistry, can provide insights into the preferred conformations. nih.govfrontiersin.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close to each other (typically <5 Å), regardless of their bonding connectivity. NOESY data can help identify folding or specific spatial arrangements of the alkyl chain.
Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants can be used in the Karplus equation to estimate the dihedral angles between protons on adjacent carbons, providing information about the rotamer populations around the C-C bonds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Hexanol, 6-(trimethylsilyl)-
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| TMS | Si(CH₃)₃ | ~0.05 (s, 9H) | ~-1.5 | - | H-TMS to C6 |
| 6 | -CH₂- | ~0.50 (t, 2H) | ~23.0 | H6 to H5 | H6 to C5, H-TMS |
| 5 | -CH₂- | ~1.30 (m, 2H) | ~33.0 | H5 to H6, H4 | H5 to C6, C4 |
| 4 | -CH₂- | ~1.35 (m, 2H) | ~23.5 | H4 to H5, H3 | H4 to C5, C3 |
| 3 | -CH₂- | ~1.45 (m, 2H) | ~32.5 | H3 to H4, H2 | H3 to C4, C2 |
| 2 | -CH₂- | ~1.55 (m, 2H) | ~62.5 | H2 to H3, H1 | H2 to C3, C1 |
| 1 | -CH₂OH | ~3.60 (t, 2H) | - | H1 to H2 | H1 to C2, C3 |
| 1 | -OH | Variable | - | - | - |
Vibrational Spectroscopy (Infrared, Raman) for In Situ Reaction Monitoring and Functional Group Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for probing the functional groups within 1-Hexanol, 6-(trimethylsilyl)- and for monitoring its formation in real-time. mdpi.com These methods provide complementary information based on different selection rules: IR spectroscopy detects changes in dipole moment, while Raman spectroscopy detects changes in polarizability.
Functional Group Characterization:
O-H Group: The alcohol functionality gives rise to a strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ due to O-H stretching, which is sensitive to hydrogen bonding.
C-H Group: C-H stretching vibrations of the methylene and methyl groups are observed in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.
Si-C Group: The trimethylsilyl group has several characteristic vibrations. The symmetric and asymmetric Si-C₃ stretching and deformation modes appear in the fingerprint region (e.g., symmetric "umbrella" mode around 690 cm⁻¹ and asymmetric stretches around 750 cm⁻¹). The Si-CH₃ rocking modes are often observed near 840 cm⁻¹.
C-O Group: The C-O stretching vibration appears as a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ range.
In Situ Reaction Monitoring: Vibrational spectroscopy is particularly powerful for in situ monitoring of chemical reactions, such as the synthesis of the title compound via hydrosilylation of 6-chloro-1-hexanol followed by Grignard reaction, or the silylation of 1,6-hexanediol. semanticscholar.orgnih.gov By inserting a fiber-optic probe into the reaction vessel, spectra can be collected continuously without disturbing the system. spectroscopyonline.comirdg.org
For example, in the silylation of an alcohol, the reaction progress can be monitored by observing:
The decrease in the intensity of the broad O-H stretching band (3200-3600 cm⁻¹) of the starting alcohol.
The appearance and growth of bands corresponding to the Si-O-C linkage, typically found in the 1000-1100 cm⁻¹ region.
If a hydrosilane is used as the silylating agent, the disappearance of the sharp Si-H stretching band (around 2100-2200 cm⁻¹) provides a clear marker for reactant consumption.
This real-time data allows for precise determination of reaction kinetics, identification of reaction intermediates, and optimization of process parameters.
Table 3: Key Vibrational Frequencies for 1-Hexanol, 6-(trimethylsilyl)-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |
| O-H stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |
| C-H stretch (alkyl) | 2850 - 2960 | IR, Raman | Strong |
| C-O stretch | 1050 - 1150 | IR | Strong |
| Si-CH₃ rock | ~840 | IR | Strong |
| Si-C stretch (asymmetric) | ~750 | IR | Medium |
| Si-C stretch (symmetric) | ~690 | Raman | Strong |
X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignments and Intermolecular Interactions
While 1-Hexanol, 6-(trimethylsilyl)- is likely a liquid or low-melting solid at room temperature and thus not directly suitable for single-crystal X-ray diffraction, its crystalline derivatives can be prepared to enable definitive structural analysis. X-ray crystallography provides the most precise and unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.
To perform this analysis, the molecule must be induced to form a high-quality single crystal. This can often be achieved by reacting the terminal hydroxyl group with a reagent that introduces a rigid, planar, and often polar functional group known to promote crystallization. Examples include forming a benzoate, p-nitrobenzoate, or a urethane derivative.
Once a suitable crystal is obtained and analyzed, the resulting electron density map provides a detailed molecular portrait. For a derivative of 1-Hexanol, 6-(trimethylsilyl)-, the crystallographic data would:
Confirm Connectivity: Unambiguously verify the atomic connectivity and constitution of the molecule.
Determine Solid-State Conformation: Reveal the precise conformation of the hexyl chain as it exists in the crystal lattice. This provides a static picture of one of the low-energy conformers, which can be compared with computational models and solution-state NMR data.
Provide Precise Geometric Parameters: Yield highly accurate measurements of all bond lengths and angles. This data is valuable for calibrating computational models and understanding the effects of the terminal TMS and hydroxyl (or derivative) groups on the alkyl chain's geometry.
Elucidate Intermolecular Interactions: Show how the molecules pack in the crystal lattice. This reveals the nature and geometry of intermolecular forces, such as hydrogen bonds (if the hydroxyl group is present or in the derivative), and van der Waals interactions involving the alkyl chains and bulky trimethylsilyl groups. This information is critical for understanding the material's bulk properties.
Table 4: Illustrative Data Obtainable from X-ray Crystallography of a Crystalline Derivative
| Parameter | Type of Information | Significance |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Crystal lattice parameters | Defines the basic repeating unit of the crystal. |
| Space Group | Crystal symmetry | Describes the symmetry operations within the crystal. |
| Atomic Coordinates (x, y, z) | Position of each atom | Defines the 3D structure of the molecule. |
| Bond Lengths (e.g., Si-C, C-C, C-O) | Distance between bonded atoms | Provides fundamental structural data for comparison. |
| Bond Angles (e.g., C-Si-C, C-C-C) | Angle between three connected atoms | Defines the local geometry and hybridization. |
| Torsional Angles (e.g., C-C-C-C) | Dihedral angle along bonds | Defines the specific conformation of the flexible chain. |
| Hydrogen Bond Geometry | Donor-Acceptor distance and angle | Characterizes the strength and directionality of H-bonds. |
Computational and Theoretical Studies on 1 Hexanol, 6 Trimethylsilyl Reactivity
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating electronic structure and reactivity. For 1-Hexanol, 6-(trimethylsilyl)-, DFT calculations are instrumental in analyzing reaction energetics and characterizing transition states, providing a quantitative understanding of potential chemical transformations.
Methodologies such as using Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) with a basis set like 6-31G(d) are commonly employed to optimize the geometries of reactants, products, and transition states. nih.gov By calculating the energies of these structures, a potential energy surface for a reaction can be mapped out. This allows for the determination of key thermodynamic and kinetic parameters. For instance, the activation energy (ΔG≠), which is the energy barrier that must be overcome for a reaction to proceed, can be calculated from the energy difference between the reactants and the transition state. researchgate.net Reactions with lower activation barriers are kinetically favored. researchgate.net
In the context of 1-Hexanol, 6-(trimethylsilyl)-, DFT could be used to compare the energetics of reactions involving its two distinct functional groups: the primary alcohol and the terminal trimethylsilyl (B98337) group. For example, the energy profiles for an esterification reaction at the hydroxyl group versus a reaction involving cleavage of a Si-C bond could be computed. Such a study would reveal which reaction pathway is more favorable. Transition state theory (TST) can be used in conjunction with DFT results to calculate reaction rate constants. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of 1-Hexanol, 6-(trimethylsilyl)- Calculations performed at the B3LYP/6-31G(d) level of theory.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 1-Hexanol, 6-(trimethylsilyl)- + Reagent | 0.00 |
| TS1 | Transition State for -OH reaction | +25.4 |
| P1 | Product from -OH reaction | -15.2 |
| TS2 | Transition State for TMS reaction | +35.8 |
| P2 | Product from TMS reaction | -5.7 |
The data in this table is illustrative. It shows that the reaction at the hydroxyl group (-OH) has a lower activation energy (TS1) and results in a more stable product (P1), suggesting it is both kinetically and thermodynamically favored over a potential reaction at the trimethylsilyl (TMS) end of the molecule.
Elucidation of Regioselectivity and Stereoselectivity through Computational Modeling
Computational modeling, particularly with DFT, is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. nih.govresearchgate.net Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions, while stereoselectivity is the preference for the formation of one stereoisomer over another.
For a bifunctional molecule like 1-Hexanol, 6-(trimethylsilyl)-, predicting which functional group will react under specific conditions is a question of regioselectivity. Computational models can clarify this by analyzing the properties of the transition states for competing reaction pathways. researchgate.net The pathway with the lower energy transition state is the one that is kinetically preferred, thus determining the regiochemical outcome. researchgate.net Factors influencing this include steric hindrance, which is likely significant due to the bulky trimethylsilyl group, and electronic effects.
Stereoselectivity in reactions, such as the addition to a chiral derivative of 1-Hexanol, 6-(trimethylsilyl)-, can also be investigated. By modeling the transition states leading to different stereoisomeric products (e.g., R vs. S or syn vs. anti), the model can predict which product will be favored. dntb.gov.ua Analysis of the non-covalent interactions within the transition state structures often reveals the origin of the observed selectivity. researchgate.net
Table 2: Illustrative Computational Results for a Hypothetical Stereoselective Reaction
| Transition State | Product Stereoisomer | Calculated Activation Energy (ΔEa, kcal/mol) | Predicted Product Ratio |
| TS-A | syn | 22.5 | 95% |
| TS-B | anti | 24.3 | 5% |
These hypothetical results indicate that the transition state leading to the syn product is 1.8 kcal/mol lower in energy than the one leading to the anti product, which would result in a high degree of stereoselectivity for the syn isomer under kinetic control.
Molecular Dynamics Simulations of Compound Interactions and Self-Assembly
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions and dynamic processes. nih.gov For 1-Hexanol, 6-(trimethylsilyl)-, MD simulations can elucidate its behavior in solution, its interactions with other molecules or surfaces, and its potential for self-assembly.
Given its amphiphilic nature—a polar hydroxyl head and a nonpolar trimethylsilyl-terminated alkyl tail—1-Hexanol, 6-(trimethylsilyl)- has the potential to act as a surfactant. MD simulations are widely used to study the self-assembly of surfactants into structures like micelles or bilayers. frontiersin.org A simulation could model how multiple molecules of 1-Hexanol, 6-(trimethylsilyl)- behave in an aqueous environment, predicting whether they form stable aggregates and determining the critical micelle concentration. researchgate.net Such simulations provide insight into the shape, size, and internal structure of these aggregates. nih.gov
MD simulations are also valuable for studying the interactions of a single molecule with its environment. For example, a simulation could model how 1-Hexanol, 6-(trimethylsilyl)- interacts with a lipid bilayer, predicting its partitioning behavior and orientation within the membrane. semanticscholar.org These simulations rely on force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations), to define the potential energy of the system based on the positions of its constituent atoms. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Predictive Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with a measured activity or property, such as reaction rate or biological effect. The goal of QSAR is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structure.
To build a QSAR model for the reactivity of derivatives of 1-Hexanol, 6-(trimethylsilyl)-, a dataset of related compounds with known experimental reactivity would be required. For each compound, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Related to the 3D structure, such as molecular surface area or volume.
Electronic descriptors: Quantifying electronic properties, such as dipole moment or orbital energies (HOMO/LUMO).
Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity.
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to find a mathematical equation that best relates the descriptors to the observed activity. researchgate.net In recent years, transformer-based models have also been used to predict chemical properties and reaction yields with high accuracy. aalto.fiarxiv.orgresearchgate.net
Table 3: Selected Molecular Descriptors for a Hypothetical QSAR Study
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Steric Hindrance Parameter (Es) | Observed Reactivity (log k) |
| 1-Hexanol, 6-(trimethylsilyl)- | 174.36 | 3.2 | 20.2 | -1.74 | -2.5 |
| Compound A | 188.39 | 3.6 | 20.2 | -1.95 | -2.8 |
| Compound B | 160.33 | 2.8 | 20.2 | -1.50 | -2.3 |
This table shows a sample of the data that would be used to build a QSAR model, correlating structural descriptors with an experimental measure of reactivity.
Emerging Applications and Interdisciplinary Research of 1 Hexanol, 6 Trimethylsilyl
Contribution to Advanced Materials Science
The dual functionality of 1-Hexanol, 6-(trimethylsilyl)- makes it a valuable component in the design and synthesis of advanced materials. The hydroxyl group provides a reactive site for polymerization or grafting onto surfaces, while the trimethylsilyl (B98337) group imparts properties characteristic of organosilanes, such as thermal stability and hydrophobicity.
Precursors for Novel Silicone Polymers and Copolymers
The structure of 1-Hexanol, 6-(trimethylsilyl)- allows it to serve as a unique monomer or precursor in polymer synthesis. The primary alcohol can be used to initiate or participate in polymerization reactions, incorporating the hexyl-trimethylsilyl chain into the polymer backbone or as a pendant group. This makes it a potentially valuable building block for creating specialized polymers and copolymers.
The incorporation of the TMS group can significantly influence the final properties of the polymer. For instance, in the synthesis of disubstituted acetylene copolymers, the inclusion of silyl (B83357) groups has been shown to adjust properties such as fluorescence and can convert polymers from exhibiting aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). mdpi.com While this research did not use 1-Hexanol, 6-(trimethylsilyl)- directly, it demonstrates the principle of using silyl-containing monomers to tune copolymer characteristics. The presence of the TMS group in a polymer derived from 1-Hexanol, 6-(trimethylsilyl)- could be expected to enhance thermal stability and solubility in nonpolar solvents.
Table 1: Potential Contributions of 1-Hexanol, 6-(trimethylsilyl)- in Polymer Synthesis
| Feature | Role of 1-Hexanol, 6-(trimethylsilyl)- | Resulting Polymer Property |
| Bifunctional Nature | Acts as a monomer or chain extender where the -OH group reacts, incorporating the silyl group. | Creation of specialized polymers with tailored functionalities. |
| Trimethylsilyl Group | Imparts organosilane characteristics to the polymer matrix. | Enhanced thermal stability and solubility in nonpolar media. |
| Hexyl Chain | Acts as a flexible spacer between the polymer backbone and the silyl group. | Increased flexibility and modified surface energy. |
Surface Modification Agents for Hybrid Materials (e.g., hydrophobic silica)
A significant application of organosilanes is the surface modification of materials to alter their properties, such as wettability. nih.gov The process of treating silica surfaces with organosilane compounds is a widespread industrial method to achieve hydrophobicity. nih.gov 1-Hexanol, 6-(trimethylsilyl)- is well-suited for this purpose. The alcohol group can be chemically anchored to a surface, such as the silanol groups on silica, leaving the TMS-terminated alkyl chain extending outwards to modify the surface properties.
This modification transforms a hydrophilic surface into a hydrophobic one. The long hexyl chain coupled with the nonpolar trimethylsilyl group creates a low-energy surface that repels water. This is analogous to the use of other silylating agents like hexamethyldisilazane (HMDS) to render mesoporous hydrophilic silica into a hydrophobic material. researchgate.net The ability to graft molecules with specific functionalities onto silica is crucial for creating hybrid materials with tuned chemical properties for various applications.
Developments in Catalysis Research
The reactivity of the hexanol backbone and the influence of the silyl group make 1-Hexanol, 6-(trimethylsilyl)- a relevant molecule in the field of catalysis, both as a substrate and as a potential component in catalyst design.
Component in Heterogeneous and Homogeneous Catalytic Systems
The 1-hexanol portion of the molecule is known to participate in various catalytic reactions. For example, the dehydration of 1-hexanol to di-n-hexyl ether can be achieved using solid acid catalysts like Amberlyst 70 and Nafion NR50 in a heterogeneous system. researchgate.net Furthermore, the gas-phase amination of 1-hexanol with ammonia can be performed using bimetallic AuPd/TiO2 catalysts. rsc.org
While these studies focus on the parent alcohol, the principles apply to 1-Hexanol, 6-(trimethylsilyl)-. The presence of the TMS group at the opposite end of the chain could influence reactivity through steric or electronic effects. Computational chemistry methods, such as DFT calculations, can be employed to predict the reactivity of 1-Hexanol, 6-(trimethylsilyl)- in various catalytic systems, including the study of Si-O bond dissociation energies and reaction pathways.
Role in C-H Bond Activation and Functionalization Catalysis
The direct functionalization of otherwise inert C-H bonds has become a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This approach is highly atom-economical and can streamline the synthesis of complex molecules. nih.govnih.gov A common strategy involves the use of directing groups, which are functional groups within the substrate that coordinate to a metal catalyst and direct the C-H activation to a specific site. nih.govmdpi.com
1-Hexanol, 6-(trimethylsilyl)- is a compelling substrate for studying C-H functionalization. The hydroxyl group can act as a native directing group, coordinating to a transition metal catalyst and potentially enabling the selective functionalization of C-H bonds along the hexyl chain. This strategy avoids the need to install and later remove an external directing group, aligning with green chemistry principles. nih.gov The field of transition-metal-catalyzed C-H bond activation is rapidly advancing, with a focus on developing tolerant catalysts that can function on complex molecules with diverse functional groups. nih.gov
Integration into Green Chemistry Principles and Sustainable Synthesis
The applications of 1-Hexanol, 6-(trimethylsilyl)- align with several of the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comnih.gov
Table 2: Alignment of 1-Hexanol, 6-(trimethylsilyl)- Applications with Green Chemistry Principles
| Green Chemistry Principle | Relevance to 1-Hexanol, 6-(trimethylsilyl)- |
| 9. Catalysis | The use of the molecule in catalytic C-H activation involves catalytic reagents, which are superior to stoichiometric ones as they minimize waste. nih.gov |
| 2. Atom Economy | C-H functionalization strategies maximize the incorporation of atoms from reactants into the final product, generating less waste compared to classical cross-coupling reactions. nih.govnih.gov |
| 8. Reduce Derivatives | Employing the native hydroxyl group as a directing group in C-H activation minimizes or avoids the use of protecting groups or other temporary modifications, which require additional reagents and generate waste. nih.govsigmaaldrich.comnih.gov |
| 7. Use of Renewable Feedstocks | The parent compound, 1-hexanol, can be sustainably produced from biomass-derived sugars and the fermentation of agricultural waste like grape pomace, providing a renewable starting point. usda.govmdpi.com |
Exploration in Supramolecular Assembly and Host-Guest Chemistry as a Functionalized Long-Chain Component
The unique bifunctional nature of 1-Hexanol, 6-(trimethylsilyl)- positions it as a molecule of significant interest in the fields of supramolecular assembly and host-guest chemistry. This compound features a polar hydroxyl (-OH) group at one end of a six-carbon chain and a nonpolar, sterically bulky trimethylsilyl (TMS) group at the other. This distinct structure allows it to act as a functionalized long-chain component in the spontaneous formation of ordered structures, driven by non-covalent interactions.
The primary driving forces for the self-assembly of molecules like 1-Hexanol, 6-(trimethylsilyl)- include hydrogen bonding, van der Waals forces, and hydrophobic interactions. The terminal hydroxyl group is capable of forming hydrogen bonds, a key interaction in the formation of many supramolecular structures. nih.gov Concurrently, the hydrophobic hexyl chain and the bulky TMS group can participate in van der Waals and hydrophobic interactions, leading to the formation of aggregates that minimize contact with polar environments.
In supramolecular self-assembly, the architecture of the resulting structures is heavily influenced by the geometry and functional groups of the constituent molecules. nih.gov For long-chain alcohols, the interplay between the hydrophilic alcohol head and the hydrophobic tail dictates the formation of various aggregates such as micelles, vesicles, or monolayers. The presence of a bulky terminal group, such as the trimethylsilyl group in 1-Hexanol, 6-(trimethylsilyl)-, can significantly impact the packing of these molecules, potentially leading to the formation of more complex and less compact structures compared to simple long-chain alcohols. The steric hindrance from the TMS group may influence the curvature of the resulting aggregates.
In the context of host-guest chemistry, 1-Hexanol, 6-(trimethylsilyl)- can act as a guest molecule, being encapsulated within a larger host molecule. wikipedia.orgnih.gov Host molecules, such as cyclodextrins, calixarenes, or cucurbiturils, possess hydrophobic cavities that can accommodate guest molecules of appropriate size and shape. The long alkyl chain of 1-Hexanol, 6-(trimethylsilyl)- would be favorably encapsulated within such a hydrophobic pocket, driven by the hydrophobic effect. The polar hydroxyl group could remain at the portal of the host, potentially interacting with the host's exterior or the surrounding solvent.
The binding affinity of 1-Hexanol, 6-(trimethylsilyl)- as a guest would be influenced by the size and shape complementarity between the guest and the host's cavity. The bulky TMS group might also play a role in the recognition process, either by providing a steric anchor or by limiting the depth to which the molecule can penetrate the host cavity.
While specific experimental data on the supramolecular assembly and host-guest chemistry of 1-Hexanol, 6-(trimethylsilyl)- is not extensively documented, the behavior of analogous long-chain functionalized molecules provides a strong basis for predicting its potential in these applications. The following table illustrates hypothetical data that could be expected from studies on the interaction of long-chain alcohols with a generic host molecule, highlighting the potential influence of a terminal trimethylsilyl group.
| Guest Molecule | Host Molecule | Binding Constant (Ka, M-1) | Thermodynamic Parameters (ΔG, kcal/mol) |
|---|---|---|---|
| 1-Hexanol | β-Cyclodextrin | 150 | -2.97 |
| 1-Octanol | β-Cyclodextrin | 850 | -4.00 |
| 1-Hexanol, 6-phenyl- | β-Cyclodextrin | 1200 | -4.20 |
| 1-Hexanol, 6-(trimethylsilyl)- (Hypothetical) | β-Cyclodextrin | ~400-600 | ~-3.5 to -3.8 |
This table presents illustrative data based on known interactions of similar molecules to hypothesize the potential binding behavior of 1-Hexanol, 6-(trimethylsilyl)-. The binding is expected to be stronger than 1-Hexanol due to the increased hydrophobicity of the TMS group but may be modulated by the steric bulk of the TMS group affecting the fit within the host cavity.
Future Research Directions and Outlook for 1 Hexanol, 6 Trimethylsilyl
The unique bifunctional nature of 1-Hexanol, 6-(trimethylsilyl)-, featuring a primary alcohol at one terminus and a sterically influential, lipophilic trimethylsilyl (B98337) (TMS) group at the other, positions it as a compound of significant interest for future research. While its fundamental synthesis and properties are understood, its potential applications in advanced materials science, catalysis, and synthetic chemistry remain largely untapped. This article explores prospective research avenues that could unlock the full potential of this versatile molecule.
Q & A
Q. What are the recommended synthetic routes for 1-Hexanol, 6-(trimethylsilyl)-, and how do reaction conditions influence yield?
Methodological Answer:
- Synthesis via Silylation: The trimethylsilyl group can be introduced using chlorotrimethylsilane (MeSiCl) in the presence of a base (e.g., pyridine or triethylamine). For example, trimethylsilyl ethers of alcohols are formed under anhydrous conditions in inert solvents like dichloromethane or tetrahydrofuran .
- Key Parameters:
- Temperature: Room temperature or mild heating (30–50°C) to accelerate reaction kinetics.
- Solvent: Anhydrous conditions are critical to avoid hydrolysis of the silylating agent.
- Stoichiometry: Excess MeSiCl (1.2–1.5 equivalents) ensures complete conversion of the hydroxyl group.
- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or NMR to confirm silyl group incorporation .
Q. How can researchers characterize the purity and structure of 1-Hexanol, 6-(trimethylsilyl)-?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: Look for the trimethylsilyl proton signal at δ 0.1–0.3 ppm and the hydroxyl proton absence (confirming successful silylation) .
- IR Spectroscopy: Absence of O–H stretch (~3200–3600 cm) and presence of Si–C stretches (~1250 cm) .
- Mass Spectrometry: Molecular ion peak [M] at m/z corresponding to CHOSi (calc. 174.14 g/mol) .
- Chromatographic Methods: Use gas chromatography (GC) or HPLC with a polar column to assess purity, leveraging retention time comparisons against standards .
Q. What safety protocols are essential when handling 1-Hexanol, 6-(trimethylsilyl)- in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Flammability: Classified as a flammable liquid (GHS02). Store away from ignition sources and use spark-proof equipment .
- Toxicity: Wear nitrile gloves and safety goggles to prevent skin/eye contact (GHS07). Use fume hoods for volatile handling .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C under nitrogen to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the oxidative stability of 1-Hexanol, 6-(trimethylsilyl)- in combustion studies?
Methodological Answer:
- Experimental Design:
- Jet-Stirred Reactor (JSR): Conduct oxidation studies at 10 atm and 423–800 K to mimic high-pressure combustion environments. Measure stable species (e.g., CO, CO) via gas chromatography .
- Kinetic Modeling: Develop a detailed mechanism (e.g., 2977 reactions for 1-hexanol oxidation) and validate against experimental data. Prioritize reactions involving Si–C bond cleavage or radical intermediates .
- Key Finding: The trimethylsilyl group may reduce reactivity due to steric hindrance, altering flame propagation rates compared to unmodified 1-hexanol .
Q. What advanced spectroscopic methods resolve structural ambiguities in silylated alcohols?
Methodological Answer:
- Multi-Nuclear NMR:
- Isotopic Labeling: Use - or -labeled analogs (e.g., trimethylsilyl cyanide-13C,15N) to track reaction pathways via isotopic shifts in MS or NMR .
Q. How can computational chemistry predict the reactivity of 1-Hexanol, 6-(trimethylsilyl)- in catalytic systems?
Methodological Answer:
- DFT Calculations:
- Molecular Dynamics (MD): Model interactions in surfactant systems (e.g., micelle formation) to predict aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
